molecular formula C15H20N4O8S B2735576 N1-(2-methoxyethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868981-93-5

N1-(2-methoxyethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2735576
CAS No.: 868981-93-5
M. Wt: 416.41
InChI Key: VJUCLEVLFDJUBX-UHFFFAOYSA-N
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Description

N1-(2-methoxyethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C15H20N4O8S and its molecular weight is 416.41. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activities

Oxazolidinones, such as U-100592 and U-100766, have been identified as novel antibacterial agents exhibiting significant in vitro activities against a wide range of clinically important human pathogens. These compounds demonstrate a unique mechanism of bacterial protein synthesis inhibition and have shown effectiveness against methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis, and faecium, among others, without rapid resistance development. Their antibacterial activities are not affected by the presence of human serum, indicating their potential for therapeutic applications (Zurenko et al., 1996).

Synthetic Methodologies

Research has also focused on developing novel synthetic methodologies for oxazolidinone derivatives. For instance, a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement has been developed, showcasing the synthetic versatility of oxazolidinones and their potential as intermediates in organic synthesis (Mamedov et al., 2016).

Superoxide Dismutase Mimics

Oxazolidinone derivatives have been studied for their potential as superoxide dismutase (SOD) mimics. For example, 2-Ethyl-1-hydroxy-2,5,5-trimethyl-3-oxazolidine (OXANOH) has been investigated for its ability to be oxidized by superoxide, suggesting its utility in developing low molecular weight SOD mimics, which could have significant implications in treating conditions related to oxidative stress (Samuni et al., 1988).

Drug Synthesis and Pharmacological Activities

The synthesis and characterization of quinazoline derivatives highlight the ongoing research into the pharmacological potential of compounds structurally related to oxazolidinones. These compounds have been evaluated for their diuretic, antihypertensive, and anti-diabetic activities, demonstrating the broad scope of oxazolidinone derivatives in drug discovery and development (Rahman et al., 2014).

Mechanistic Studies

Studies have also delved into understanding the mechanisms underlying the biological activities of oxazolidinone derivatives, such as their role in the inactivation of monoamine oxidase. These investigations provide insights into the chemical basis of the pharmacological effects of oxazolidinone derivatives and inform the design of more effective and selective therapeutic agents (Gates & Silverman, 1989).

Properties

IUPAC Name

N-(2-methoxyethyl)-N'-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O8S/c1-26-8-6-16-14(20)15(21)17-10-13-18(7-9-27-13)28(24,25)12-4-2-11(3-5-12)19(22)23/h2-5,13H,6-10H2,1H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUCLEVLFDJUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.